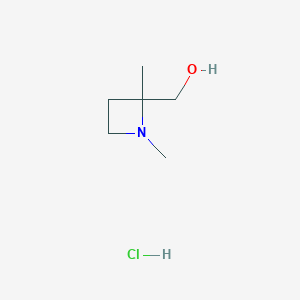

(1,2-Dimethylazetidin-2-yl)methanol hydrochloride

Description

The compound "(1,2-Dimethylazetidin-2-yl)methanol hydrochloride" is a hydrochlorinated azetidine derivative. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

(1,2-dimethylazetidin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(5-8)3-4-7(6)2;/h8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRNEVUYAFHVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dimethylazetidin-2-yl)methanol hydrochloride typically involves the reaction of 1,2-dimethylazetidine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvents: Common solvents like methanol or ethanol.

Catalysts: Acidic catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above but optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethylazetidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).

Major Products

The major products formed from these reactions include:

Oxidation: Aldehydes or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(1,2-Dimethylazetidin-2-yl)methanol hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1,2-Dimethylazetidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes or receptors: Modulating their activity.

Interfering with metabolic pathways: Affecting the synthesis or degradation of biomolecules.

Inducing cellular responses: Triggering signaling cascades that lead to specific biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

- Extraction Methodology: Methanol (90%) is optimal for phenolic compounds, but azetidine derivatives may necessitate alternative solvents or methods due to structural disparities .

- Pharmacological Potential: Azetidines are emerging as bioisosteres for piperidines/pyrrolidines, suggesting the target compound could serve as a scaffold for CNS-targeted drugs.

- Data Gaps: Critical parameters (e.g., melting point, logP, toxicity) for "(1,2-Dimethylazetidin-2-yl)methanol HCl" are unavailable in the provided evidence, precluding rigorous comparative analysis.

Biological Activity

(1,2-Dimethylazetidin-2-yl)methanol hydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C5H12ClN

- CAS Number : 2288710-13-2

- Molecular Weight : 133.61 g/mol

The biological activity of this compound is hypothesized to involve its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activity and influence cellular signaling pathways, leading to diverse biological effects such as:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Anticancer Properties : Effects on cancer cell proliferation and survival.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| E. faecalis | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies exploring the anticancer potential of this compound have reported promising findings:

- Cell Lines Tested :

- HeLa (cervical cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 200 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting moderate efficacy against these cancer cell lines.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various compounds, including this compound. The study utilized disc diffusion methods and determined that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .

Study on Anticancer Properties

Another investigation focused on the effects of this compound on cancer cell lines. The research demonstrated that treatment with this compound led to apoptosis in HeLa cells, as evidenced by increased caspase activity and morphological changes typical of programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.